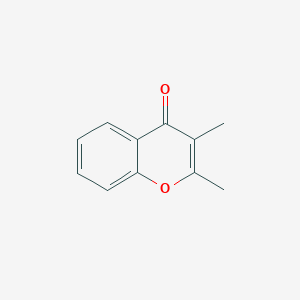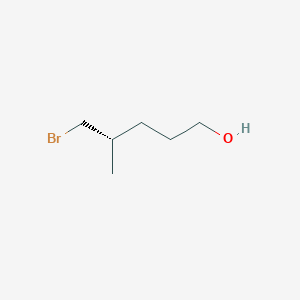
2-(4-Cyano-2-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyano-2-methylphenyl)acetic acid is an organic compound characterized by the presence of a cyano group and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-cyano-2-methylbenzyl chloride with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative. Another method includes the use of Grignard reagents, where 4-cyano-2-methylbenzyl bromide reacts with magnesium in the presence of dry ether to form the Grignard reagent, which is then treated with carbon dioxide and subsequently hydrolyzed to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Cyano-2-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Cyano-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyano-2-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The acetic acid moiety can also play a role in the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
- 2-(4-Cyano-2-methylphenyl)propanoic acid
- 2-(4-Cyano-2-methylphenyl)butanoic acid
- 2-(4-Cyano-2-methylphenyl)pentanoic acid
Comparison: 2-(4-Cyano-2-methylphenyl)acetic acid is unique due to its specific structural features, such as the position of the cyano and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths or substitution patterns .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-(4-cyano-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c1-7-4-8(6-11)2-3-9(7)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |
Clave InChI |
GACLTVFDHNPFAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)


![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)




